molecular formula C14H12O2S B1282427 4-Benzoylphenyl methyl sulfoxide CAS No. 73241-57-3

4-Benzoylphenyl methyl sulfoxide

Cat. No. B1282427
CAS RN: 73241-57-3
M. Wt: 244.31 g/mol
InChI Key: VXBCJVHBULDKIG-UHFFFAOYSA-N
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Description

4-Benzoylphenyl methyl sulfoxide, also known as [4-(Methylsulfinyl)phenyl]phenylmethanone, is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 244.3089 .


Synthesis Analysis

The synthesis of sulfoxides, such as 4-Benzoylphenyl methyl sulfoxide, often involves the oxidation of sulfides . A metal-free quinoid catalyst promotes a chemoselective, light-induced thioether to sulfoxide oxidation . Other methods include the use of gem-dihydroperoxides for the oxidation of sulfides to sulfoxides .


Molecular Structure Analysis

The molecular structure of 4-Benzoylphenyl methyl sulfoxide consists of 14 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Dimethyl sulfoxide (DMSO), a related compound, has been used as a synthon in organic chemistry . The reactions are performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–, =O), methyl (–CH3), methylene (–CH2–), methylidene (=CH2), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH2SMe), or donor of methyl sulfoxide methylation (–CH2SOMe), to the target molecules .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

The crystal and molecular structure of benzoylphenyl(4-tolylazo)methyl 4-tolyl sulfone, which is closely related to 4-Benzoylphenyl methyl sulfoxide, has been determined using x-ray analysis. This research highlights the conformation of the compound and its electrostatic interactions, providing insights into its molecular characteristics (Wolf, 2001).

2. Inclusion Complexes in Crystalline Structures

A study on crystalline structures including methyl phenyl sulfoxides reveals the role of dipeptide molecules in forming layer structures that include sulfoxides. This research contributes to understanding the molecular interactions and enantioselectivity in crystalline environments (Akazome et al., 2000).

3. Catalysis in Oxygen Atom Transfer Reactions

Research involving an oxorhenium(V) dimer has demonstrated its role in catalyzing oxygen atom transfer from methyl phenyl sulfoxide to triarylphosphines. This study is crucial for understanding the kinetics and mechanisms of such reactions in organic chemistry (Koshino & Espenson, 2003).

4. Synthesis of Anti-HIV Agents

The synthesis and biological activities of 1-benzazocine derivatives containing a sulfoxide moiety have been explored. These compounds, including variants of methyl phenyl sulfoxide, show potential as potent inhibitors in anti-HIV treatment (Seto et al., 2006).

5. Nitroxide-Mediated Photopolymerization

A study on alkoxyamine compounds, including methyl phenyl sulfoxide derivatives, highlights their application in photoinitiated polymerization processes. This research contributes to advancements in macromolecular science and materials engineering (Guillaneuf et al., 2010).

6. Anti-Inflammatory Applications

A study on water-soluble sulfonamido compounds, closely related to benzoylphenyl methyl sulfoxide, indicates their potential anti-inflammatory effects in macrophage-like cellular systems. This research is significant for developing therapeutic agents in managing chronic inflammatory diseases (Agkaya et al., 2015).

Safety And Hazards

Safety data sheets suggest that sulfoxides like 4-Benzoylphenyl methyl sulfoxide should be handled with care. They should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Recent advances in the use of dimethyl sulfoxide as a synthon in organic chemistry suggest potential future directions for research involving sulfoxides like 4-Benzoylphenyl methyl sulfoxide . The wide range of uses and the multiple functions it displays in various chemical processes make it an area of interest for future studies .

properties

IUPAC Name

(4-methylsulfinylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17(16)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCJVHBULDKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503149
Record name [4-(Methanesulfinyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylphenyl methyl sulfoxide

CAS RN

73241-57-3
Record name [4-(Methanesulfinyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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